![molecular formula C19H25N3O4S B12641199 Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This specific compound features a benzenesulfonamide core with methoxy and piperazinyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The methoxy and piperazinyl groups are introduced through subsequent reactions. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then sulfonated using reagents like sulfuric acid or chlorosulfonic acid to form the sulfonamide.
Substitution Reactions: The methoxy and piperazinyl groups are introduced through nucleophilic substitution reactions, often using methoxy-containing reagents and piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxy-containing reagents and piperazine derivatives in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics and antifungal agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death or growth inhibition. The methoxy and piperazinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the methoxy and piperazinyl groups.
4-Methoxybenzenesulfonamide: A simpler derivative with only the methoxy group.
N-Phenylpiperazine: A compound with the piperazinyl group but lacking the sulfonamide moiety.
Uniqueness
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperazinyl groups enhances its potential as a versatile reagent in organic synthesis and its efficacy as a bioactive compound.
Biological Activity
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-, is a synthetic compound belonging to the sulfonamide class, characterized by its sulfonamide functional group (-SO2NH2) and a complex structure that includes a piperazine ring and methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C19H25N3O4S
- Molecular Weight : 391.4845 g/mol
- CAS Number : 1374743-31-3
The structural complexity of this compound allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Biological Activity
Research indicates that benzenesulfonamide derivatives exhibit a variety of biological activities:
Comparative Biological Activities
The following table summarizes the biological activities of selected benzenesulfonamide compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Sulfanilamide | Basic sulfanilamide structure | Antibacterial |
Acetazolamide | Contains a sulfonamide group | Carbonic anhydrase inhibitor |
Celecoxib | Sulfonamide moiety with cyclooxygenase inhibition | Anti-inflammatory |
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)- | Complex structure with piperazine and methoxy groups | Anticancer, enzyme inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study published in Pharmaceutical Research highlighted the anticancer properties of benzenesulfonamides targeting CA IX. The research demonstrated that these compounds could significantly inhibit tumor growth in vitro and in vivo models.
- Another investigation focused on the structure-activity relationship (SAR) of sulfonamides revealed that modifications at the piperazine ring could enhance selectivity towards specific cancer cell lines while minimizing toxicity to normal cells .
The mechanism of action for benzenesulfonamide derivatives generally involves:
- Inhibition of Enzymatic Activity : By binding to the active site of carbonic anhydrase IX, these compounds prevent substrate access and subsequent enzymatic reactions.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-(methoxymethyl)phenyl]-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O4S/c1-25-14-15-5-3-4-6-17(15)21-27(23,24)16-7-8-19(26-2)18(13-16)22-11-9-20-10-12-22/h3-8,13,20-21H,9-12,14H2,1-2H3 |
InChI Key |
ZTMYJYSKGFWVSV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3 |
Origin of Product |
United States |
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